3,6-Diiodo-9-tetradecyl-9H-carbazole

Cross-Coupling Reactivity Polymer Synthesis Oxidative Addition

This 3,6-diiodo-N-tetradecyl carbazole monomer is engineered for demanding Pd-catalyzed polymerizations. The critical 3,6-diiodo functionality provides superior oxidative addition reactivity over dibromo analogs, while the precisely balanced C14 alkyl chain prevents precipitation during synthesis without excessive dilution of electroactive density. Recrystallizable (mp 79-80°C) for high purity essential in reproducible device fabrication. Ideal for solution-processable OLED/OFET active layers and macrocycle synthesis.

Molecular Formula C26H35I2N
Molecular Weight 615.4 g/mol
Cat. No. B12835065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diiodo-9-tetradecyl-9H-carbazole
Molecular FormulaC26H35I2N
Molecular Weight615.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I
InChIInChI=1S/C26H35I2N/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-29-25-16-14-21(27)19-23(25)24-20-22(28)15-17-26(24)29/h14-17,19-20H,2-13,18H2,1H3
InChIKeyXXASBTIQVFGTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diiodo-9-tetradecyl-9H-carbazole Procurement: Core Identity and Role as a Cross-Coupling Monomer


3,6-Diiodo-9-tetradecyl-9H-carbazole (CAS 197860-64-3) is a 3,6-dihalogenated N-alkyl carbazole derivative serving as a critical monomer for synthesizing poly(9-alkyl-9H-carbazole-3,6-diyl)s and macrocyclic structures [1]. Its molecular design features two reactive iodo substituents at the 3- and 6-positions of the carbazole core, paired with a long tetradecyl chain at the 9-position. This combination is engineered for palladium-catalyzed cross-coupling polymerizations, where the C14 alkyl chain provides enhanced solubility to the resulting conjugated polymers, a key requirement for solution-processable organic electronics [1] [2].

Why 3,6-Diiodo-9-tetradecyl-9H-carbazole Cannot Be Simply Replaced by Other 3,6-Dihalocarbazoles


Simple substitution with a 3,6-dibromo or a shorter-chain 3,6-diiodo analog is not feasible due to a confluence of reactivity and solubility requirements. The 3,6-diiodo functionality is critical for efficient oxidative addition in cross-coupling, exhibiting significantly higher reactivity than 3,6-dibromo derivatives [1]. Conversely, the precise length of the tetradecyl chain is not arbitrary; it is selected to balance solubility for polymerization without introducing excessive insulating mass that dilutes the electroactive chromophore density in the final polymer, a trade-off where shorter chains (e.g., ethyl) lead to premature precipitation and processability failure [1]. The quantitative evidence below details these performance cliffs.

3,6-Diiodo-9-tetradecyl-9H-carbazole: Head-to-Head Quantitative Differentiation Evidence


Enhanced Reactivity in Pd-Catalyzed Cross-Coupling vs. 3,6-Dibromo Analog

In Grignard metathesis polymerization, monomers derived from 3,6-diiodo-9-alkyl-9H-carbazoles provide superior polymerization outcomes compared to their 3,6-dibromo counterparts. The diiodo monomers generate 3-halo-6-halomagnesio intermediates that undergo more efficient palladium-catalyzed cross-coupling, leading to higher molecular weight poly(9-alkyl-9H-carbazole-3,6-diyl)s with exclusive 3,6-linkage [1]. The diiodo species' carbon-iodine bond, being weaker and more labile than the carbon-bromine bond, facilitates a faster oxidative addition step, which is rate-determining in the catalytic cycle [1].

Cross-Coupling Reactivity Polymer Synthesis Oxidative Addition

Solubility Advantage in Polymerization Over 9-Ethyl-3,6-diiodocarbazole

The tetradecyl chain at the 9-position is critical for maintaining the solubility of the growing polymer chain during polymerization. Monomers with shorter N-alkyl substituents, such as 9-ethyl-3,6-diiodocarbazole, lead to early precipitation of oligomers, effectively halting chain growth and preventing the formation of high-molecular-weight processable polymers. The C14 chain provides a sufficient solubilizing 'shield' to keep the conjugated backbone in solution until high conversion is achieved [1].

Polymer Solubility Alkyl Chain Effect Processability

Defined Melting Point Facilitating Purification vs. Non-Alkylated Parent

3,6-Diiodo-9-tetradecyl-9H-carbazole exhibits a sharp melting point of 79–80 °C, as reported in its optimized synthetic procedure [1]. This well-defined melting point is a consequence of the crystalline nature imparted by the symmetric diiodo substitution and the ordered tetradecyl chain. In contrast, the non-alkylated parent compound, 3,6-diiodo-9H-carbazole, decomposes at temperatures exceeding 280 °C [2], precluding melt-based purification. The moderate melting point of the target compound allows for convenient purification via recrystallization from ethanol, as demonstrated in the literature, leading to analytically pure material [1].

Monomer Purification Melting Point Crystallinity

Optimized Alkyl Chain Length Balances Solubility and Electroactive Density for Device Performance

The tetradecyl substituent represents a carefully optimized chain length for device-grade carbazole polymers. Within the homologous series of 9-alkyl-3,6-diiodocarbazoles, the alkyl chain length directly influences the trade-off between solution processability and the density of electroactive carbazole units in the solid state. Shorter chains (e.g., ethyl, hexyl) yield polymers with poor solubility, while excessively long chains (e.g., octadecyl) dilute the π-electron density, potentially reducing charge carrier mobility in organic field-effect transistors (OFETs) [1]. The C14 chain is identified as a superior balance point, providing adequate solubility for high-Mn polymer synthesis without imposing a prohibitive insulating penalty [1].

Charge Transport Alkyl Chain Engineering Organic Electronics

Exclusive 3,6-Regiochemistry for Linear, Defect-Free Conjugated Polymers

The 3,6-diiodo substitution pattern is essential for directing exclusive 3,6-linkage in the resulting polymer backbone. Structural analysis of polymers derived from this monomer confirms a perfectly linear, defect-free conjugated chain with carbazole repeat units connected solely via the 3- and 6-positions [1]. This contrasts with 2,7-disubstituted carbazole monomers, which lead to a different conjugation pathway and a kinked polymer backbone, resulting in markedly different optoelectronic properties (e.g., different absorption/emission spectra, ionization potentials) [1]. This regiospecificity is guaranteed by the synthetic route starting from 3,6-diiodocarbazole.

Regioregularity Conjugated Polymer Structural Analysis

Definitive Application Scenarios for 3,6-Diiodo-9-tetradecyl-9H-carbazole Based on Quantitative Evidence


Synthesis of High-Molecular-Weight, Solution-Processable Poly(3,6-carbazole) Homopolymers and Copolymers

This is the primary application. The monomer's high reactivity in Pd-catalyzed cross-coupling, combined with the solubilizing power of the tetradecyl chain, uniquely enables the synthesis of high-Mn poly(9-alkyl-9H-carbazole-3,6-diyl)s [1]. These polymers are soluble in common organic solvents, facilitating spin-coating, inkjet printing, or roll-to-roll processing for large-area organic electronic devices. The exclusive 3,6-linkage ensures a linear, fully conjugated backbone with predictable optoelectronic properties [1].

Fabrication of Solution-Processed Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Polymers derived from this monomer are ideal for the active layer in OLEDs and OFETs where solution processability is a strict requirement. The balanced C14 chain provides the necessary solubility for film formation without excessively diluting the charge-transporting carbazole units, potentially leading to better charge carrier mobility compared to polymers from longer-chain analogs [1]. The ability to purify the monomer via recrystallization (mp 79-80 °C) ensures the high purity levels required for reproducible device performance [2].

Precursor for Carbazole-Based Shape-Persistent Macrocycles via Alkyne Metathesis

This monomer is a key starting material for synthesizing carbazole-containing macrocycles via precipitation-driven alkyne metathesis. The tetradecyl chain provides the necessary solubility for both the acyclic diyne metathesis intermediates and the final macrocyclic product, which is critical for achieving high yields in this thermodynamically controlled cyclooligomerization [2]. The high purity of the recrystallized monomer is essential for the success of this demanding reaction.

Building Block for Carbazole-Based Conjugated Microporous Polymers (CMPs)

The 3,6-diiodo functionality can be utilized in Sonogashira-Hagihara cross-coupling with multi-ethynyl aromatic linkers to create conjugated microporous polymer networks. The tetradecyl chain's role in solubilizing intermediates is crucial for achieving high surface-area materials by preventing premature precipitation and allowing the network to form more completely before isolation [1] [2].

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